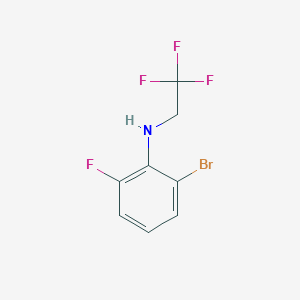
2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 6-position, and a 2,2,2-trifluoroethyl group attached to the aniline nitrogen. This compound is structurally tailored to leverage the electronic and steric effects of fluorine and bromine substituents, which are critical in pharmaceutical and agrochemical applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the bromine and fluorine atoms influence regioselectivity in further synthetic modifications .
Preparation Methods
The synthesis of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Trifluoroethylation: Introduction of the trifluoroethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares 2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline with analogous compounds based on substituent positions, functional groups, and inferred properties:
Key Observations:
- Trifluoroethyl vs.
- Fluorine vs. Chlorine at Position 6 : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase the ring’s electron deficiency, favoring electrophilic substitution at specific positions .
- Nitro Group Effects: The nitro group in 2-bromo-5-nitro-4-(trifluoromethyl)aniline significantly reduces the amine’s basicity (pKa ~1–2 units lower than non-nitro analogs), impacting solubility and reactivity .
Metabolic and Pharmacokinetic Considerations
- Trifluoroethylamine Stability: The trifluoroethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated alkylamines, as fluorine’s inductive effect stabilizes adjacent bonds .
- Halogen Interactions : Bromine’s polarizability may facilitate halogen bonding in target proteins, while fluorine’s small size allows tighter packing in hydrophobic pockets .
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-bromo-6-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
NIZVKIJSOSOCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















